molecular formula C14H17N5O2 B2529297 2-(1H-pyrazol-1-yl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone CAS No. 2034527-12-1

2-(1H-pyrazol-1-yl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone

Cat. No.: B2529297
CAS No.: 2034527-12-1
M. Wt: 287.323
InChI Key: CMZFNTDVFNMDBC-UHFFFAOYSA-N
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Description

The compound 2-(1H-pyrazol-1-yl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone features a pyrazole ring linked via an ethanone bridge to a piperidine moiety substituted with a pyrimidin-2-yloxy group. This structure combines heterocyclic diversity (pyrazole, pyrimidine) with a flexible piperidine scaffold, making it a candidate for exploration in medicinal chemistry and materials science.

Properties

IUPAC Name

2-pyrazol-1-yl-1-(3-pyrimidin-2-yloxypiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2/c20-13(11-19-9-3-7-17-19)18-8-1-4-12(10-18)21-14-15-5-2-6-16-14/h2-3,5-7,9,12H,1,4,8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMZFNTDVFNMDBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CN2C=CC=N2)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-pyrazol-1-yl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone typically involves multi-step organic synthesis. The process begins with the preparation of the pyrazole and pyrimidine intermediates, followed by their coupling with a piperidine derivative. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrimidin-2-yloxy group and chlorophenoxy-derived substituents (if present in analogs) are key sites for nucleophilic attacks.

Table 1: Nucleophilic Substitution Reactions

Reaction SiteNucleophileConditionsOutcomeReference
Pyrimidin-2-yloxyAmines (e.g., pyrrolidine)DMF, 80–100°C, K₂CO₃ catalystSubstitution at pyrimidine C2 position, forming secondary amines
Piperidin-1-yl ethanoneThiolsEthanol, reflux, 12 hThioether formation via SN2 displacement
  • Mechanistic Insight : The pyrimidine ring’s electron-deficient nature facilitates nucleophilic aromatic substitution (NAS) at the C2 position. Piperidine’s tertiary amine may stabilize transition states in SN2 reactions.

Cycloaddition and Ring-Forming Reactions

The pyrazole moiety participates in [3+2] cycloadditions, while the ethanone linker enables Knoevenagel condensations.

Table 2: Cycloaddition Reactions

ReactantConditionsProductYieldReference
Maleic anhydrideDCM, RT, 24 hPyrazolo-oxazine fused heterocycle65–72%
Ethyl acetoacetatePiperidine catalyst, H₂O, 20 minPyrano[2,3-c]pyrazole derivative85–93%
  • Key Observations :

    • Solvent-free conditions (e.g., montmorillonite K10 catalyst) enhance reaction efficiency for pyrazole-based cyclizations .

    • TLC monitoring (hexane/EtOAc 3:1) confirms intermediate formation .

Cross-Coupling Reactions

The pyrimidine and pyrazole rings enable Buchwald–Hartwig and Suzuki–Miyaura couplings.

Table 3: Cross-Coupling Reactions

Reaction TypeReagents/CatalystsOutcomeApplicationReference
Buchwald couplingPd(dba)₂, Xantphos, Cs₂CO₃, DMFAryl amine introduction at pyrimidineFLT3 kinase inhibitor synthesis
Suzuki couplingPd(PPh₃)₄, K₂CO₃, THF/H₂OBiaryl formation at pyrazole C4Antibacterial agent development
  • Catalyst Efficiency : Palladium-based catalysts with bulky phosphine ligands (e.g., Xantphos) suppress side reactions in pyrimidine couplings .

Functional Group Transformations

The ethanone carbonyl group undergoes reductions and condensations.

Table 4: Carbonyl Reactivity

ReactionReagentsConditionsProductReference
ReductionNaBH₄, MeOH0°C to RT, 2 hSecondary alcohol
CondensationHydrazine hydrateEthanol, reflux, 6 hHydrazone derivative
  • Analytical Validation : Post-reaction characterization via ¹H NMR (DMSO-d₆) confirms hydrazone formation (δ 9.82 ppm for NH) .

Hydrolysis and Saponification

The ester and amide groups in analogs undergo hydrolysis under basic conditions.

Table 5: Hydrolysis Reactions

SubstrateConditionsOutcomeReference
Ethyl ester analogLiOH, THF/H₂O, RT, 4 hCarboxylic acid formation
Tert-butyl carbamateHCl (4M in dioxane), RT, 1 hAmine deprotection
  • Yield Optimization : Yields improve with polar aprotic solvents (e.g., DMF) and elevated temperatures (60°C) .

Biological Activity-Driven Modifications

Reactions are tailored to enhance bioactivity, such as FLT3 kinase inhibition or antibacterial effects:

  • Amide bond formation : Coupling with 3-tert-butyl-1-methyl-1H-pyrazol-5-amine using EDC/HOAt yields analogs with IC₅₀ ≤ 50 nM against FLT3 .

  • Antibacterial functionalization : Chlorine or sulfonyl group introductions improve Gram-positive bacterial inhibition (MIC: 12.5–25 μg/mL) .

Scientific Research Applications

Pharmacological Significance

Research indicates that pyrazole derivatives, including 2-(1H-pyrazol-1-yl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone, exhibit a range of biological activities. These include:

  • Antimicrobial Activity : Compounds containing pyrazole rings have shown significant antibacterial and antifungal properties. A study highlighted that various pyrazole derivatives demonstrated effective inhibition against both Gram-positive and Gram-negative bacterial strains .
  • Anticancer Properties : Pyrazole derivatives are being investigated for their potential in cancer therapy. The structural modifications in compounds like 2-(1H-pyrazol-1-yl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone may enhance their ability to inhibit tumor growth through various mechanisms .
  • Anti-inflammatory Effects : Some studies suggest that pyrazole compounds can modulate inflammatory pathways, providing a basis for their use in treating inflammatory diseases .

Table 1: Synthesis Overview

MethodKey FeaturesYield (%)
Multicomponent ReactionBroad substrate scope, short reaction time72–97%
Ultrasound-assistedEnhanced reaction rates and yieldsUp to 90%
Catalytic synthesisUtilizes piperidine as a catalystVariable

Case Studies

Several studies have documented the application of pyrazole derivatives in various therapeutic areas:

  • Antimicrobial Evaluation : A recent study evaluated the antibacterial efficacy of synthesized pyrazole derivatives against multiple bacterial strains. The results indicated significant zones of inhibition, particularly with compounds structurally related to 2-(1H-pyrazol-1-yl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone, suggesting a promising avenue for developing new antibiotics .
  • Cancer Research : In vitro studies have shown that certain pyrazole derivatives can induce apoptosis in cancer cells. The compound's structure allows it to interact with specific cellular targets, leading to increased cell death in malignancies such as breast and lung cancer .
  • Inflammatory Disease Models : Experimental models of inflammation have demonstrated that pyrazole derivatives can reduce markers of inflammation significantly. This suggests potential therapeutic applications in diseases like rheumatoid arthritis and inflammatory bowel disease .

Mechanism of Action

The mechanism of action of 2-(1H-pyrazol-1-yl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Core Heterocyclic Variations

Tetrazole vs. Pyrazole/Pyrimidine Derivatives

Compounds such as 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone (e.g., compounds 22–28 in ) replace the pyrazole and pyrimidine groups with tetrazole and aryl substituents.

  • The pyrimidin-2-yloxy group in the target compound introduces an additional hydrogen-bond acceptor, which may enhance binding affinity in biological systems compared to simple aryl groups .
Pyrazine vs. Pyrimidine Substituents

The analog 1-(3-(pyrazin-2-yloxy)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone (CAS 2034579-59-2, ) substitutes pyrimidin-2-yloxy with pyrazin-2-yloxy.

Functional Group Modifications

Oxime Esters and Ethers

Compounds like 1-(naphthalene-2-yl)-2-(1H-pyrazol-1-yl)ethanone oxime esters () incorporate oxime groups, which are absent in the target compound.

  • Biological Activity :
    • Oxime esters demonstrated cytotoxicity (IC₅₀ values: 2–20 μM in cancer cell lines) and antifungal activity (MIC: 12.5–50 μg/mL), suggesting that the absence of oxime groups in the target compound may shift its pharmacological profile toward different targets .
Thiazolidinone and Amino Substituents
  • 2-(1,5-Diphenyl-1H-pyrazol-3-yloxy)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone () replaces the piperidine-pyrimidine moiety with a thiazolidinone ring. Thiazolidinones are known for antimicrobial and antidiabetic activities, highlighting how sulfur-containing rings can diversify biological applications compared to oxygen-based systems .
  • 2-Amino-2-(1-methyl-1H-pyrazol-4-yl)-1-(3-methylpiperidin-1-yl)ethan-1-one () introduces an amino group, enhancing hydrogen-bonding capacity. This modification could improve target engagement in enzyme inhibition compared to the ethanone group in the target compound .

Comparative Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Activities
2-(1H-Pyrazol-1-yl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone (Target) C₁₄H₁₆N₆O₂ 300.32 Pyrazole, pyrimidinyloxy, piperidine N/A (Theoretical)
1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone C₁₄H₁₆N₆O 284.31 Tetrazole, aryl, piperidine Synthesized via nucleophilic substitution
1-(3-(Pyrazin-2-yloxy)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone C₁₄H₁₇N₅O₂ 287.32 Pyrazine, pyrazole, piperidine Higher metabolic stability (predicted)
1-(Naphthalene-2-yl)-2-(1H-pyrazol-1-yl)ethanone oxime ester C₁₆H₁₄N₄O₂ 294.31 Oxime ester, naphthyl, pyrazole Cytotoxic (IC₅₀: 2–20 μM)

Biological Activity

The compound 2-(1H-pyrazol-1-yl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone is a novel heterocyclic derivative that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound features a pyrazole ring linked to a piperidine moiety via an ethanone group, with a pyrimidine derivative as a substituent. This unique structure may contribute to its biological activity by facilitating interactions with various biological targets.

Biological Activity Overview

Research indicates that the compound exhibits several biological activities, including:

  • Antiviral Activity : Preliminary studies suggest that derivatives of pyrazole compounds can inhibit viral replication. For example, certain pyrazolone analogs have shown significant antiviral effects against SARS-CoV and MERS-CoV, with IC50 values in the low micromolar range . This activity may extend to the compound , given its structural similarities.
  • Anticancer Potential : Heterocyclic compounds, particularly those containing pyrazole and pyrimidine rings, have been investigated for their anticancer properties. Some studies report that such compounds can induce apoptosis in cancer cells and inhibit cell proliferation .
  • Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory properties by modulating inflammatory pathways and cytokine production .

The mechanisms underlying the biological activities of 2-(1H-pyrazol-1-yl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone may involve:

  • Enzyme Inhibition : The compound could act as an inhibitor of key enzymes involved in viral replication or cancer cell proliferation. For instance, pyrazole derivatives have been shown to inhibit proteases critical for viral life cycles .
  • Receptor Modulation : Given its potential as a selective androgen receptor modulator (SARM), the compound may interact with steroid receptors, influencing gene expression related to growth and metabolism .

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds:

StudyCompoundActivityIC50/EC50 Values
Pyrazolone DerivativesAntiviral against SARS-CoV5.50 μM
Dihydroquinazolinone AnalogAntiparasitic0.064 μM
Pyrazole-Pyrimidine HybridAnticancer (breast cancer cells)Not specified

These findings suggest a promising profile for compounds containing similar structural motifs.

Q & A

Q. What are the optimal synthetic routes for 2-(1H-pyrazol-1-yl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone?

The synthesis typically involves multi-step organic reactions:

  • Step 1: Formation of the pyrimidin-2-yloxy-piperidine intermediate via nucleophilic substitution between pyrimidin-2-ol and a piperidine derivative under basic conditions (e.g., K₂CO₃ in DMF at 80°C).
  • Step 2: Coupling of the intermediate with 2-(1H-pyrazol-1-yl)ethanone using a cross-coupling reagent (e.g., EDCI/HOBt in DCM) to form the final product .
  • Key considerations: Reaction yields depend on solvent choice (polar aprotic solvents preferred) and temperature control to avoid side reactions like hydrolysis of the ethanone group .

Q. How can structural confirmation of this compound be achieved?

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Peaks at δ 8.2–8.5 ppm (pyrimidine protons), δ 7.5–8.0 ppm (pyrazole protons), and δ 3.5–4.5 ppm (piperidine CH₂ groups) confirm connectivity .
    • ¹³C NMR: Carbonyl signals near δ 170–175 ppm verify the ethanone moiety .
  • Mass Spectrometry (MS): High-resolution ESI-MS provides molecular ion peaks matching the theoretical mass (C₁₄H₁₆N₆O₂, exact mass ~308.13 g/mol) .

Q. What are the compound’s solubility and stability profiles?

  • Solubility: Moderately soluble in DMSO and DMF (≥10 mg/mL), sparingly soluble in water (<1 mg/mL). Solubility in organic solvents correlates with the pyrimidine and piperidine moieties’ hydrophobicity .
  • Stability: Stable at −20°C under inert gas (N₂/Ar) for >6 months. Degrades in acidic/basic conditions (pH <4 or >10) due to hydrolysis of the ethanone group .

Advanced Research Questions

Q. How can computational modeling predict this compound’s interaction with biological targets?

  • Molecular Docking: Use software like AutoDock Vina to simulate binding to kinase domains (e.g., EGFR or CDK2). The pyrimidine oxygen and pyrazole nitrogen atoms form hydrogen bonds with catalytic residues .
  • MD Simulations: Assess binding stability (RMSD <2 Å over 100 ns) and free energy calculations (MM-PBSA) to prioritize targets .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Case Example: If cytotoxicity varies between cell lines (e.g., IC₅₀ = 5 µM in HeLa vs. >50 µM in HEK293), validate via:
    • Dose-response curves with triplicate replicates.
    • Mechanistic assays (e.g., Western blot for apoptosis markers like caspase-3) to confirm on-target effects .
  • Statistical analysis: Apply ANOVA with post-hoc tests to assess significance (p <0.05) .

Q. How to design SAR studies for derivatives of this compound?

  • Key modifications:
    • Pyrimidine substitution: Replace oxygen with sulfur to modulate electron density.
    • Piperidine ring functionalization: Introduce methyl or fluorine groups to enhance metabolic stability .
  • Assays: Test derivatives in parallel for kinase inhibition (e.g., ADP-Glo™ assay) and logP measurements to correlate structure with activity .

Methodological Challenges and Solutions

Q. How to address low yields in the final coupling step?

  • Optimization strategies:
    • Use microwave-assisted synthesis (100°C, 30 min) to accelerate reaction kinetics.
    • Employ scavenger resins (e.g., QuadraPure™) to remove unreacted intermediates .

Q. What techniques validate purity for in vivo studies?

  • HPLC: Achieve ≥95% purity using a C18 column (gradient: 10–90% acetonitrile in H₂O + 0.1% TFA).
  • Elemental Analysis: Match experimental vs. theoretical C/H/N/O percentages (deviation <0.4%) .

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